Methyl 4-(naphthalen-2-yl)butanoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
785-19-3 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl 4-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C15H16O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,4-5,8H2,1H3 |
InChI Key |
HHBCKGMAZYXROM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Historical Context and Significance in Contemporary Organic Synthesis
The historical relevance of Methyl 4-(naphthalen-2-yl)butanoate is intrinsically linked to the broader development of synthetic methodologies for polycyclic aromatic hydrocarbons. The foundational chemistry for creating the core structure of this compound lies in the well-established Friedel-Crafts reaction, first discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.orglibretexts.org This reaction, particularly the acylation variant, provides a robust method for attaching acyl groups to aromatic rings, a key step in building more complex molecular architectures. masterorganicchemistry.com
A classical approach to synthesizing the 4-(naphthalen-2-yl)butanoic acid precursor involves the Haworth synthesis, which utilizes a Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640). vedantu.comquora.com This is typically followed by a reduction of the resulting keto acid. The significance of this pathway lies in its ability to introduce a four-carbon chain onto the naphthalene ring system, which can then be further modified. The subsequent esterification to yield this compound is a fundamental transformation in organic chemistry.
Structural Features and Core Reactivity Potential of the Naphthalene Butanoate Scaffold
The molecular architecture of Methyl 4-(naphthalen-2-yl)butanoate consists of a naphthalene (B1677914) ring system connected at the 2-position to a butanoate methyl ester chain. This combination of an aromatic core and an aliphatic ester tail imparts a distinct set of physical and chemical properties to the molecule.
Structural Characteristics:
| Property | Value |
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | This compound |
Core Reactivity Potential:
The reactivity of the naphthalene-butanoate scaffold can be considered in terms of its constituent parts:
Naphthalene Ring: The naphthalene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the alkylbutanoate substituent will influence the position of further substitution on the aromatic rings.
Butanoate Chain: The ester functional group is a key site for reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(naphthalen-2-yl)butanoic acid. The ester can also be reduced to the corresponding alcohol or react with Grignard reagents to form tertiary alcohols. The alpha-protons to the carbonyl group exhibit some acidity and can participate in enolate-based reactions.
Benzylic Position: The methylene (B1212753) group adjacent to the naphthalene ring (C4 of the butanoate chain) is at a benzylic position, which can be a site for selective oxidation or other functionalization reactions under appropriate conditions.
Overview of Current Research Trends and Emerging Areas for Naphthalene Substituted Esters
Established Esterification and Alkylation Pathways
The synthesis of this compound and its analogues traditionally relies on well-established chemical reactions, primarily Fischer esterification and various alkylation strategies. Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. georgiasouthern.edunus.edu.sg In the context of this compound, this would involve reacting 4-(naphthalen-2-yl)butanoic acid with methanol (B129727) in the presence of a strong acid catalyst.
Alkylation routes offer an alternative approach. One common strategy is the reaction of a naphthalene-containing nucleophile with a suitable alkyl halide. For instance, the sodium salt of a naphthalene derivative could be reacted with a 4-halobutanoate ester. Another approach involves the use of organometallic reagents, such as a Grignard or organocuprate reagent derived from a naphthalene halide, which can then react with a suitable electrophile containing the butanoate chain. These classical methods, while effective, often require harsh reaction conditions and can generate significant chemical waste. nus.edu.sg
Advanced Catalytic Synthesis Approaches
In recent years, the development of more sustainable and efficient synthetic methods has led to the exploration of advanced catalytic approaches for the synthesis of esters like this compound. These methods often offer milder reaction conditions, higher selectivity, and reduced environmental impact.
Biocatalytic Transformations and Enantioselective Resolutions
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. youtube.comnih.gov Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly well-suited for the synthesis of compounds like this compound. nih.govmdpi.com These enzymatic reactions can be conducted in non-aqueous media to favor ester synthesis over hydrolysis. researchgate.netcapes.gov.br
A key advantage of biocatalysis is the potential for enantioselectivity. Many lipases exhibit a preference for one enantiomer of a chiral substrate, enabling the kinetic resolution of racemic mixtures. mdpi.com For example, in the synthesis of a chiral analogue of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. nih.gov This approach is valuable for the preparation of optically pure compounds, which is often crucial for their biological activity. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can also be a cost-effective strategy for these transformations. nih.govresearchgate.net
| Catalyst | Reaction Type | Substrate(s) | Product | Key Feature |
|---|---|---|---|---|
| Lipase | Transesterification | Racemic alcohol, Acyl donor | Enantiopure ester and remaining alcohol | Enantioselective resolution |
| Whole-cell (e.g., E. coli) | Oxidation | Naphthalene | 1-Naphthol | Use of cellular machinery |
| Fungal Peroxygenase | Epoxidation | Naphthalene | Naphthalene epoxide | Access to chiral synthons |
Photocatalytic Reaction Development
Visible-light-induced photocatalysis has gained significant traction as a green and sustainable method for organic synthesis. rsc.orgrsc.org This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents. rsc.org In the context of naphthalene derivatives, photocatalysis can be employed for various transformations, including C-H functionalization and the formation of new carbon-carbon bonds. researchgate.netnih.govanr.fr
For the synthesis of related butanoate structures, visible-light-induced processes could potentially be used to couple a naphthalene-containing radical with a butanoate-derived radical or to functionalize a pre-existing naphthalene butanoate scaffold. nih.gov The development of novel photocatalysts, such as porous organic salts based on naphthalene, has shown promise for oxidative coupling reactions. rsc.org These light-driven methods offer a pathway to novel chemical reactivity and the construction of complex molecules from simple precursors. mdpi.com
Electrochemical Synthesis Protocols
Electrochemical synthesis provides another sustainable alternative to traditional methods, using electrical current to drive chemical reactions. georgiasouthern.eduiisc.ac.in This approach can often be performed at room temperature and pressure, avoiding the need for high temperatures and pressures associated with some conventional methods. acs.org One application of electrochemistry in ester synthesis is through the oxidative cleavage of C-C bonds. nih.govrsc.org For example, an electrochemical method could be devised to cleave a specific bond in a precursor molecule to generate the desired butanoate chain attached to the naphthalene ring.
Furthermore, electrochemical methods have been developed for the direct synthesis of esters from carboxylic acids or aldehydes and alcohols, offering a potentially more direct and efficient route to compounds like this compound. georgiasouthern.edunus.edu.sgacs.org These protocols can be advantageous due to their high efficiency, wide substrate scope, and the ability to be scaled up for gram-scale synthesis. acs.org
Diastereoselective and Enantioselective Synthetic Routes
The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound analogues is of significant interest, as the biological activity of chiral molecules is often dependent on their three-dimensional structure.
Strategies for Chiral Induction
Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents. thieme-connect.deyoutube.com
These strategies are crucial for the synthesis of optically active compounds and are a major focus of modern organic synthesis. rsc.org
Resolution Techniques for Stereoisomers
The separation of stereoisomers is a critical step in the synthesis of chiral molecules, ensuring the desired biological activity and minimizing off-target effects. For butanoate derivatives and related structures, enzymatic resolution has proven to be a highly effective strategy. Lipase-catalyzed reactions, in particular, offer a high degree of enantioselectivity under mild reaction conditions.
One of the primary methods employed is the kinetic resolution of racemic mixtures. This can be achieved through several lipase-catalyzed processes, including hydrolysis of esters, esterification of alcohols, and transesterification. For instance, the resolution of racemic alcohols related to the butanoate backbone can be accomplished by selective acylation in the presence of a lipase, yielding an enantioenriched alcohol and the corresponding ester. Conversely, the enantioselective hydrolysis of a racemic ester can afford an enantioenriched acid and the unreacted ester.
A notable example of this approach is the lipase-catalyzed resolution of 3-bromo-2-butanol stereoisomers. researchgate.net In this case, diastereomeric bromoacetates were synthesized and subsequently resolved using lipase-catalyzed hydrolysis or esterification. researchgate.net This technique resulted in the successful preparation of all four stereoisomers with high enantiomeric excess (>95%) and in yields of 35–40% based on the initial racemate. researchgate.net The choice of lipase is crucial, with Candida antarctica lipase B (often immobilized as Novozym 435®) being a frequently used and highly effective catalyst for the resolution of various secondary alcohols and their esters. researchgate.net
The efficiency of such resolutions can be quantified by the enantiomeric ratio (E), which is a measure of the lipase's ability to discriminate between the two enantiomers. High E values (often >80) are indicative of a synthetically useful resolution. researchgate.net The strategic placement of functional groups within the substrate can significantly influence this selectivity. For example, in the resolution of halohydrins, high enantioselectivity is often observed when the halogen atom is on the larger substituent of the alcohol. researchgate.net
| Resolution Technique | Enzyme | Substrate Type | Products | Enantiomeric Excess (ee) | Reference |
| Lipase-catalyzed hydrolysis | Lipase | (±)-syn- and (±)-anti-3-bromo-2-butyl acetates | Enantioenriched 3-bromo-2-butanols and their acetates | >95% | researchgate.net |
| Lipase-catalyzed esterification | Lipase | (±)-syn- and (±)-anti-3-bromo-2-butanols | Enantioenriched 3-bromo-2-butanols and their acetates | >95% | researchgate.net |
| Lipase-catalyzed transesterification | Novozym 435® | Indene bromohydrin acetate | (1S,2S)-(+)-2-bromoindan-1-ol and (1R,2R)-(−)-1-acetoxy-2-bromoindan | Not specified | researchgate.net |
Multicomponent Reaction Strategies for Butanoate Framework Elaboration
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgnih.gov These reactions are characterized by their high atom economy, efficiency, and ability to generate molecular diversity. nih.govnih.gov For the elaboration of a butanoate framework, MCRs offer a convergent and efficient alternative to traditional linear synthetic routes. nih.gov
The general principle of an MCR involves a cascade of elementary reactions where the intermediates are consumed in subsequent steps, leading to the final product. organic-chemistry.org The success of an MCR depends on carefully controlled reaction conditions to favor the desired reaction pathway over potential side reactions. organic-chemistry.org Several named MCRs can be envisioned for the construction and functionalization of butanoate-like structures.
Key Multicomponent Reactions and Their Potential Application:
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govrug.nl A strategy for elaborating a butanoate framework could involve using a starting material that contains one of these functionalities, such as a naphthalene-containing aldehyde, and incorporating the butanoate moiety through one of the other components.
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.gov This could be employed to introduce an α-acyloxy carboxamide functionality to a butanoate precursor.
Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. By using a suitably functionalized butanoate derivative as the β-ketoester component, complex heterocyclic structures can be appended to the butanoate framework.
Hantzsch Dihydropyridine (B1217469) Synthesis: Involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgnih.gov This provides a route to attach a dihydropyridine ring system to a molecule containing a butanoate group.
These MCR strategies are particularly valuable in medicinal chemistry and drug discovery for creating libraries of structurally diverse compounds for biological screening. nih.govnih.gov The ability to modify multiple parts of the molecular scaffold in a single reaction allows for the rapid exploration of the chemical space around the butanoate core. researchgate.net The development of novel MCRs and the adaptation of existing ones continue to be an active area of research, driven by the need for efficient and sustainable synthetic methods. chemrxiv.orgrsc.org
| Multicomponent Reaction | Components | Potential Application for Butanoate Framework | Reference |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Incorporation of peptide-like structures | nih.govrug.nl |
| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | Formation of α-acyloxy carboxamides | nih.gov |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Synthesis of dihydropyrimidinone-fused butanoates | organic-chemistry.orgnih.gov |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Attachment of a dihydropyridine moiety | organic-chemistry.orgnih.gov |
Reactivity of the Ester Functional Group (e.g., Hydrolysis, Transesterification)
The ester functional group is a key reactive site in this compound, readily undergoing hydrolysis and transesterification reactions. These transformations are fundamental in modifying the compound's structure and properties.
Hydrolysis: The hydrolysis of an ester, which splits it into a carboxylic acid and an alcohol, can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. wikipedia.org The ester is heated with a large excess of water and a strong acid catalyst. libretexts.org The reaction is reversible and typically does not proceed to completion. libretexts.org For instance, the acid hydrolysis of this compound would yield 4-(naphthalen-2-yl)butanoic acid and methanol. quora.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water to form a tetrahedral intermediate. ucalgary.ca
Base-Catalyzed Hydrolysis (Saponification): This reaction is not reversible and goes to completion. wikipedia.org It involves the use of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and the products are a carboxylate salt and an alcohol. libretexts.org The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the alkoxide ion. wikipedia.orgmasterorganicchemistry.com A subsequent acid workup is necessary to obtain the free carboxylic acid from the carboxylate salt. ucalgary.cabyjus.com The basic hydrolysis of this compound with NaOH would produce sodium 4-(naphthalen-2-yl)butanoate and methanol. quora.com
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. acs.org For example, reacting this compound with ethanol (B145695) would produce ethyl 4-(naphthalen-2-yl)butanoate and methanol. youtube.com This is an equilibrium reaction, and the choice of alcohol and catalyst can influence the product yield. acs.org
Transformations at the Butanoate Alkyl Chain (e.g., α-Functionalization, Chain Elongation)
The butanoate alkyl chain provides a scaffold for various chemical modifications, including the introduction of functional groups at the α-position and extension of the chain length.
α-Functionalization: The carbon atom adjacent to the ester carbonyl group (the α-carbon) can be functionalized through the formation of an enolate. A strong base, such as lithium diisopropylamide (LDA), can be used to deprotonate the α-carbon, creating a nucleophilic enolate. This enolate can then react with various electrophiles. For example, reaction with an alkyl halide would introduce an alkyl group at the α-position. This approach is a key strategy in the synthesis of α,β-dehydroamino acid derivatives from α,β-unsaturated esters. nih.gov
Chain Elongation: The butanoate chain can be extended through several synthetic routes. One common method involves the reduction of the ester to the corresponding alcohol, 4-(naphthalen-2-yl)butan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). umn.edu The resulting alcohol can then be converted into a good leaving group (e.g., a tosylate or halide) and subsequently displaced by a nucleophile like cyanide, which extends the carbon chain by one atom. Hydrolysis of the resulting nitrile would then yield the elongated carboxylic acid. Another strategy for chain elongation is microbial chain elongation, which can convert short-chain carboxylic acids to medium-chain ones. wur.nl
Reactivity of the Naphthalene Aromatic System (e.g., Electrophilic Aromatic Substitution)
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, which are crucial for synthesizing its derivatives. numberanalytics.com Naphthalene is more reactive than benzene (B151609) in these reactions. libretexts.org
The position of electrophilic attack on the naphthalene ring is influenced by both the inherent reactivity of the naphthalene core and the directing effect of the butanoate substituent. Generally, the α-position (C1) of naphthalene is more reactive towards electrophiles than the β-position (C2). libretexts.orgyoutube.com This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that retain one intact benzene ring. libretexts.orgyoutube.com
The butanoate substituent at the C2 position is an electron-withdrawing group and generally directs incoming electrophiles to the meta position in a single aromatic ring. libretexts.org However, in the bicyclic naphthalene system, the outcome is more complex. The interplay between the activating effect of the naphthalene ring and the deactivating, directing effect of the substituent determines the final product distribution. stackexchange.com
Common EAS reactions for naphthalene include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. numberanalytics.com
Halogenation: Introducing a halogen like bromine or chlorine, often with a Lewis acid catalyst. numberanalytics.com
Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group. The regioselectivity of this reaction can be temperature-dependent. youtube.comwordpress.com
Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups, respectively. The solvent can influence the product distribution in these reactions. libretexts.orgyoutube.com
Investigation of Reaction Intermediates and Proposed Transition States
Understanding the reaction mechanisms requires examining the intermediates and transition states involved.
Ester Hydrolysis: Both acidic and basic hydrolysis of esters proceed through a tetrahedral intermediate . ucalgary.cabyjus.com In basic hydrolysis, the hydroxide ion attacks the carbonyl carbon to form a negatively charged tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. masterorganicchemistry.com In acidic hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the attack by water, leading to a neutral tetrahedral intermediate. ucalgary.ca
Electrophilic Aromatic Substitution: The key intermediate in EAS is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring is the slow, rate-determining step, followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the Wheland intermediate determines the regioselectivity of the substitution. For naphthalene, the intermediate for attack at the α-position is more stable than for the β-position because it has more resonance structures that preserve the aromaticity of one of the rings. libretexts.orgyoutube.com The structure of the transition state leading to this intermediate is crucial in determining the reaction rate and selectivity. mdpi.comacs.org
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for methyl 4-(naphthalen-2-yl)butanoate is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures and established principles.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling. The methyl ester protons would present as a sharp singlet at approximately δ 3.6-3.7 ppm. The methylene (B1212753) protons of the butanoate chain would exhibit characteristic multiplets in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate in the highly deshielded region of the spectrum, around δ 170-175 ppm. The carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 120-140 ppm). The methoxy (B1213986) carbon of the ester would appear around δ 50-55 ppm, and the aliphatic carbons of the butanoate chain would be found in the upfield region of the spectrum.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the butanoate chain and the naphthalene ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. While specific 2D NMR data for the title compound is not available, studies on related naphthalen-2-yl derivatives demonstrate the utility of these techniques in unequivocally assigning proton and carbon signals. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.0 - 8.0 | Multiplet |
| -OCH₃ | 3.6 - 3.7 | Singlet |
| -CH₂-C=O | 2.3 - 2.5 | Triplet |
| Ar-CH₂- | 2.7 - 2.9 | Triplet |
| -CH₂-CH₂-CH₂- | 1.9 - 2.1 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| Naphthalene-C | 120 - 140 |
| -OCH₃ | 50 - 55 |
| -CH₂-C=O | 30 - 35 |
| Ar-CH₂- | 35 - 40 |
| -CH₂-CH₂-CH₂- | 20 - 25 |
Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak between 1735 and 1750 cm⁻¹ would be characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below this value. The characteristic C=C stretching vibrations of the naphthalene ring would be found in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations of the naphthalene moiety are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable, although it is generally less intense than in the IR spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), MALDI)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS): For this compound, with a molecular formula of C₁₅H₁₆O₂, the calculated monoisotopic mass is 228.11503 Da. HRMS would be able to confirm this exact mass with high precision, which is crucial for distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃) to give a fragment at m/z 197, and cleavage of the butanoate chain.
MALDI (Matrix-Assisted Laser Desorption/Ionization): MALDI is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. For this compound, MALDI-TOF (Time-Of-Flight) mass spectrometry would be expected to show a strong signal for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, with minimal fragmentation.
Table 4: Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₂ |
| Molar Mass | 228.286 g/mol |
| Calculated Monoisotopic Mass | 228.11503 Da |
Elemental Composition Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen) in a compound. This data is used to confirm the empirical and molecular formula of the substance. For this compound (C₁₅H₁₆O₂), the theoretical elemental composition can be calculated.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 78.91% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.07% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.02% |
| Total | 228.291 | 100.00% |
Experimental elemental analysis would be expected to yield values very close to these theoretical percentages, thereby confirming the molecular formula.
Crystallographic Analysis for Solid-State Structure Determination
To date, a crystal structure for this compound has not been reported in the publicly available scientific literature. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the exact conformation of the butanoate chain relative to the naphthalene ring system. It would also provide insights into the intermolecular interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds, that govern the crystal packing. Studies on other naphthalene derivatives have shown how crystallographic data can elucidate the fine details of molecular geometry and intermolecular packing forces. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For aromatic systems like Methyl 4-(naphthalen-2-yl)butanoate, DFT calculations can predict key properties such as molecular geometry (bond lengths and angles) and the distribution of frontier molecular orbitals (HOMO and LUMO).
Studies on the parent naphthalene (B1677914) molecule using DFT and Hartree-Fock (HF) methods have established its planar, bihexagonal structure. samipubco.comsamipubco.com The 1H-NMR spectrum of naphthalene shows two distinct peaks for its protons, and the 13C-NMR spectrum reveals three different types of carbon atoms. samipubco.com For this compound, the geometry would be characterized by the rigid, planar naphthalene core attached to a flexible butanoate side chain. DFT optimization would likely show that the naphthalene ring itself remains largely planar, while the butanoate chain adopts a low-energy, staggered conformation.
The electronic properties are largely dictated by the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. samipubco.com For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.comsamipubco.com The introduction of the methyl butanoate group, which can have both inductive and weak resonance effects, would be expected to slightly modify the HOMO and LUMO energy levels, and consequently the energy gap.
Theoretical studies on various naphthalene derivatives have shown how different substituents can tune the electronic properties. For instance, the introduction of hydroxyl groups can reduce the reorganization energy, which is favorable for electrical conductivity. tandfonline.com A systematic computational study of phenylazo-2-naphthol derivatives demonstrated that the position of substituents significantly impacts their optoelectronic properties. nih.gov
Table 1: Calculated Electronic Properties of Naphthalene Derivatives
| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| Naphthalene | DFT | - | - | 4.71 |
| Naphthalene | TD-DFT | - | - | 4.74 |
| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | DFT/6-311+(2d, p) | 0.20847 | 0.08374 | - |
| Naphthalene-1,5-diamine derivatives (ND1–ND9) | MPW1PW91/6-311G(d,p) | - | - | 3.804–3.900 |
This table presents data for naphthalene and its derivatives from various computational studies to provide context for the expected electronic properties of this compound. samipubco.comsamipubco.commdpi.comrsc.org
Molecular Docking Simulations for Ligand-Receptor Interactions (for derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.
For example, a series of sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking studies showed that the most potent compound in the series, N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulphonamide , could bind to the colchicine-binding site of tubulin, a key protein involved in cell division. nih.gov This suggests that the naphthalene group plays a crucial role in anchoring the molecule within the binding pocket.
In another study, naphthalene diimide derivatives have been investigated as G-quadruplex-selective ligands. nih.govnih.gov G-quadruplexes are nucleic acid sequences that are rich in guanine (B1146940) and are found in telomeres and oncogene promoters, making them attractive targets for anticancer drugs. nih.gov The electron-deficient naphthalene diimide core can engage in π-π stacking interactions with the electron-rich G-quartets of the G-quadruplex structure. nih.gov
Furthermore, newly synthesized naphthalene-1,4-dione-linked phenylpiperazine and thioether derivatives have been studied for their antiproliferative effects. researchgate.netnih.gov Molecular docking was used to investigate the interactions of these compounds with target molecules in cancer cell lines. researchgate.netnih.gov These studies underscore the versatility of the naphthalene scaffold in designing ligands for a diverse range of biological targets.
Table 2: Examples of Molecular Docking Studies on Naphthalene Derivatives
| Naphthalene Derivative Class | Biological Target | Key Findings |
| Sulphonamides with naphthalene moiety | Tubulin (colchicine-binding site) | The naphthalene group contributes to binding and inhibition of tubulin polymerization. nih.gov |
| Naphthalene diimides (cNDIs) | G-quadruplexes (telomeric and oncogenic) | The naphthalene diimide core interacts via π-π stacking with G-quartets, leading to stabilization of the G-quadruplex. nih.govnih.gov |
| Naphthalene-1,4-dione derivatives | Cancer cell line targets (e.g., A549, PC-3, MCF-7) | The naphthalene-based quinone structure is a key pharmacophore for antiproliferative effects. researchgate.netnih.gov |
Conformational Landscape Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses a flexible alkyl chain, understanding its conformational landscape is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.
The conformational flexibility of this compound arises primarily from the rotation around the C-C single bonds within the butanoate chain. The principles of conformational analysis for a simple alkane like butane (B89635) can be applied here. youtube.com The rotation around the C2-C3 bond of the butanoate chain will lead to different staggered and eclipsed conformations, with the anti-conformation (where the largest groups are furthest apart) being the most stable and the fully eclipsed conformation being the least stable.
While a specific conformational analysis of this compound is not available in the literature, it is expected that the molecule would exist as a mixture of several low-energy conformers in solution at room temperature. The most stable conformer would likely have the butanoate chain in an extended, staggered arrangement to minimize steric hindrance.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers valuable tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
For naphthalene and its derivatives, ab initio quantum-mechanical calculations have been used to predict 13C chemical shifts. nih.gov These studies have shown that NMR chemical shifts are highly sensitive to small changes in molecular structure, sometimes revealing structural details that are not resolved by diffraction methods. nih.gov Theoretical studies of the naphthalene molecule have provided ring current models that help to explain the observed 1H and 13C magnetic shieldings. icmol.es
For this compound, one would expect the 1H NMR spectrum to show characteristic signals for the aromatic protons of the naphthalene ring, as well as signals for the methylene (B1212753) protons of the butanoate chain and the methyl protons of the ester group. The aromatic protons would appear in the downfield region (typically 7-8.5 ppm), with their exact chemical shifts and coupling patterns depending on their position on the naphthalene ring. The protons of the butanoate chain would appear in the upfield region, with the protons alpha to the carbonyl group being the most deshielded. The methyl ester protons would appear as a singlet, typically around 3.7 ppm.
The 13C NMR spectrum would show distinct signals for the ten carbon atoms of the naphthalene ring, with the bridgehead carbons having characteristic chemical shifts. samipubco.com The carbonyl carbon of the ester group would appear significantly downfield (around 170-180 ppm), and the other carbons of the butanoate chain and the methyl ester would have signals in the upfield region.
Table 3: Predicted 13C NMR Chemical Shifts for Naphthalene
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1, C4, C5, C8 | 128.6 |
| C2, C3, C6, C7 | 125.9 |
| C4a, C8a (bridgehead) | 133.6 |
This table shows theoretically predicted 13C NMR chemical shifts for the parent naphthalene molecule, which serve as a basis for interpreting the spectrum of its derivatives. samipubco.com
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding in a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This analysis also provides information about charge distribution and intermolecular interactions.
NBO analysis of the parent naphthalene molecule shows that its bonding is dominated by delocalized pi bonds formed by the overlap of p orbitals on the carbon atoms. samipubco.com Studies on crystalline naphthalene have shown that intermolecular interactions can lead to a redistribution of charge compared to the isolated molecule. researchgate.net
For this compound, an NBO analysis would reveal the nature of the sigma and pi bonds within the naphthalene ring, the C-C and C-H sigma bonds of the butanoate chain, and the polar covalent bonds of the methyl ester group (C=O and C-O). The analysis would also quantify the delocalization of electron density from the filled bonding orbitals to the empty anti-bonding orbitals, which can be used to understand hyperconjugative and resonance effects.
The charge distribution in this compound would be characterized by a relatively nonpolar naphthalene moiety and a polar ester group. The oxygen atoms of the ester group are highly electronegative and would carry a significant negative partial charge. The carbonyl carbon would, in turn, be electrophilic with a positive partial charge. This charge distribution is crucial for understanding the molecule's reactivity and its interactions with other molecules. A study on a naphthalene-based crystal structure with pyridylimine-binding units used DFT to calculate the charge distribution, showing how different parts of the molecule have different polarities. mdpi.com
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a wide range of applications in photonics and optoelectronics, including frequency conversion and optical switching. youtube.com Organic molecules with extended π-conjugated systems, especially those with donor and acceptor groups, often exhibit significant NLO properties.
The naphthalene ring in this compound provides a π-conjugated system. Theoretical studies on naphthalene derivatives have shown that they can possess large first static hyperpolarizabilities (a measure of the NLO response). ipme.ru The magnitude of the NLO response can be tuned by the nature and position of substituents on the naphthalene ring. ipme.ru For instance, adding an electron-donating group (like an amino group) and an electron-accepting group to the naphthalene scaffold can significantly enhance the NLO properties. ipme.ru
Computational studies, typically using DFT, can calculate the polarizability (α) and hyperpolarizabilities (β, γ) of a molecule. A study on naphthalene-1-yl ethynylated-chalcone showed that this compound has excellent NLO properties, with a calculated total first hyperpolarizability (βtot) of 420.51× 10-30 esu. analis.com.my This was attributed to the increased intermolecular charge transfer (ICT) facilitated by the alkyne group and the naphthalene substituent. analis.com.my
While the methyl butanoate group is not a strong electron-donating or -withdrawing group, the presence of the naphthalene core suggests that this compound could have modest NLO properties. To create a potent NLO material based on this scaffold, one would likely need to introduce stronger donor and acceptor groups onto the naphthalene ring.
Table 4: Calculated NLO Properties of Naphthalene Derivatives
| Derivative | Method | First Hyperpolarizability (β) |
| Donor-acceptor naphthalene derivatives | DFT (B3LYP/6-311++G(2d,p)) | Large first static hyperpolarizabilities reported |
| 3-(naphthalen-1-yl)-1-((4-phenylethynyl)phenyl)-2-propen-1-one (3NPP) | DFT (B3LYP/6-31G(d,p)) | βtot = 420.51× 10-30 esu |
This table summarizes the findings from computational studies on the NLO properties of naphthalene derivatives, indicating the potential of this class of compounds in NLO applications. ipme.ruanalis.com.my
Quantum Chemical Descriptors of Reactivity (e.g., Chemical Hardness, Softness)
Quantum chemical descriptors are parameters derived from computational chemistry that help to predict and understand the reactivity of a molecule. Key descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and chemical softness (S).
Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small HOMO-LUMO gap. samipubco.com
Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized. samipubco.com
Electronegativity (χ) is the power of an atom or molecule to attract electrons to itself.
For the parent naphthalene molecule, these descriptors have been calculated using DFT. samipubco.comsamipubco.com The chemical hardness of naphthalene has been reported to be around 2.371 eV, and its softness is 0.42 eV-1. samipubco.com These values provide a quantitative measure of its reactivity. A molecule with a large HOMO-LUMO gap is considered a hard molecule, and a molecule with a small HOMO-LUMO gap is considered a soft and more reactive molecule. samipubco.com
The introduction of the methyl butanoate substituent to the naphthalene ring would be expected to have a minor effect on these reactivity descriptors. The ester group is generally considered to be weakly deactivating in electrophilic aromatic substitution, which would suggest a slight increase in hardness and a decrease in softness compared to the parent naphthalene. However, precise values for this compound would require specific DFT calculations for this molecule.
Table 5: Calculated Reactivity Descriptors for Naphthalene
| Descriptor | Value | Interpretation |
| Chemical Hardness (η) | 2.371 eV | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 0.42 eV⁻¹ | Reciprocal of hardness, indicates polarizability. |
This table presents calculated reactivity descriptors for the parent naphthalene molecule, providing a baseline for understanding the reactivity of its derivatives. samipubco.com
Role As Building Blocks and Precursors in Advanced Organic Synthesis
Application in the Construction of Complex Molecular Architectures
The utility of methyl 4-(naphthalen-2-yl)butanoate as a foundational element in the synthesis of intricate molecular structures is notably demonstrated by its role as a precursor in the production of 4-aryl-2-butanones. These compounds are significant intermediates in the synthesis of various biologically active molecules. One of the most prominent examples is its application in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). drugbank.compharmacompass.com The synthesis of Nabumetone from precursors derived from this compound showcases the ester's importance in creating more complex, multi-functional therapeutic agents.
The general synthetic strategy often involves the conversion of the butanoate ester into a ketone, which can then undergo further modifications. For instance, processes have been developed for the generation of 4-aryl-2-butanone derivatives through various synthetic routes, including those that could conceptually start from the corresponding butanoate ester. units.it These synthetic pathways highlight the adaptability of the 4-(naphthalen-2-yl)butyl core in the assembly of more elaborate molecular frameworks.
Utility in the Synthesis of Precursors for Bioactive Molecules
This compound serves as a key starting material for the synthesis of precursors to a range of bioactive molecules. Its most significant application in this regard is in the synthesis of Nabumetone. google.comresearchgate.netchemicalbook.com Nabumetone itself is a pro-drug, which is metabolized in the body to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase (COX) enzymes. drugbank.com
The synthetic pathway to Nabumetone can involve the reduction of the ester group in this compound to an alcohol, yielding 4-(naphthalen-2-yl)butan-1-ol. This alcohol can then be further transformed into the target butanone structure. A documented synthesis shows the conversion of this compound to 2-naphthalenebutanol. units.it
Furthermore, the core structure of this compound is analogous to other building blocks used in the synthesis of various bioactive compounds. For example, derivatives of 4-aryl-4-oxobutanoic acid have been designed and synthesized as calpain inhibitors, which have potential therapeutic applications. nih.gov While not directly synthesized from this compound in the cited study, the structural similarity underscores the potential of this class of compounds, for which the title compound is a key precursor, in medicinal chemistry. Similarly, other 4-aryl-4-oxobutanoic acid derivatives have been investigated as potent inhibitors of kynurenine-3-hydroxylase, with potential neuroprotective effects. nih.gov
The following table summarizes the transformation of this compound into a key precursor for bioactive molecules:
| Starting Material | Product | Reagents and Conditions | Reference |
| This compound | 2-Naphthalenebutanol | Not specified in abstract | units.it |
Contribution to the Development of Specialty Chemicals and Functional Materials
While the primary documented application of this compound is in the synthesis of pharmaceutical precursors, its structural motif suggests potential contributions to the development of specialty chemicals and functional materials. The naphthalene (B1677914) unit is a well-known chromophore and is utilized in the design of fluorescent probes and other photoactive materials. The butanoate chain provides a flexible linker that can be functionalized to tune the material's properties or to incorporate it into larger polymeric structures.
The synthesis of related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, is often achieved through a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.orgchemguide.co.uk This classic organic reaction highlights a general method for creating aryl-substituted butanoic acid derivatives, which are valuable intermediates for various specialty chemicals. rsc.orgmasterorganicchemistry.comkhanacademy.orgsapub.org The synthesis of such compounds demonstrates the broader utility of the core chemical structure shared with this compound.
Utilization as Chiral Auxiliaries or Catalytic Ligands in Asymmetric Synthesis
There is currently no direct evidence in the provided search results to suggest that this compound itself is utilized as a chiral auxiliary or as a catalytic ligand in asymmetric synthesis. The molecule is achiral and would require modification to introduce stereogenic centers to function as a chiral auxiliary.
However, the broader class of molecules with naphthalene groups has been incorporated into chiral ligands for asymmetric catalysis. The rigid and sterically defined nature of the naphthalene ring system can be advantageous in creating a well-defined chiral environment around a metal center. While no specific examples involving this compound have been found, the potential for its derivatives to be explored in this area of research exists.
Research on Naphthalene Butanoate Derivatives: Synthesis and Mechanistic Studies of Molecular Interactions
Synthesis of Amino-Functionalized Naphthalene-Butanoate Derivatives
The introduction of amino functionalities to the naphthalene-butanoate backbone is a key area of research, aiming to enhance biological activity and explore new molecular interactions.
Routes via Nucleophilic Ring-Opening of Aziridine (B145994) Intermediates
A common strategy for the synthesis of vicinal amino alcohols and diamines involves the nucleophilic ring-opening of aziridines. This method is particularly valuable for creating stereochemically defined centers. While direct application to methyl 4-(naphthalen-2-yl)butanoate is not extensively documented in readily available literature, the general principles are well-established. The process typically involves the formation of an aziridine ring on the butanoate chain, followed by a regioselective attack of a nucleophile. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridine ring and the nucleophile itself.
Preparation of Stereodefined Amino-Butanoate Structures
The stereoselective synthesis of amino acids and their derivatives is of paramount importance in medicinal chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid esters. nih.gov For instance, the use of chiral catalysts can facilitate the asymmetric addition of nucleophiles to imines derived from the butanoate chain, leading to the formation of stereodefined amino-butanoate structures. Biocatalytic methods, such as the use of transaminases, also offer a highly selective route to β-branched α-amino acids through dynamic kinetic resolution. nih.gov These enzymatic approaches can provide excellent diastereo- and enantioselectivity. nih.gov
Synthesis of Keto-Functionalized Naphthalene-Butanoate Derivatives
The synthesis of keto-functionalized derivatives, such as methyl 4-(naphthalen-2-yl)-4-oxobutanoate, provides a key intermediate for further chemical modifications. These compounds can be prepared through various synthetic routes. One common approach involves the Friedel-Crafts acylation of naphthalene (B1677914) with a suitable succinic anhydride (B1165640) derivative, followed by esterification. The resulting keto-ester can then be used as a precursor for the synthesis of a wide range of heterocyclic and other functionalized derivatives. The design and synthesis of 4-aryl-4-oxobutanoic acid amides have been explored as inhibitors of enzymes like calpain, highlighting the therapeutic potential of this class of compounds. mdpi.com
Synthesis of Hydroxy- and Unsaturated Naphthalene-Butanoate Derivatives
The introduction of hydroxyl groups and unsaturation into the naphthalene-butanoate scaffold can significantly impact its biological properties. Hydroxylation of aromatic rings can be achieved through various methods, including enzymatic reactions. For example, naphthalene dioxygenase has been shown to catalyze the p-hydroxylation of phenolic compounds, a reaction that could potentially be adapted for the hydroxylation of the naphthalene ring in the butanoate derivatives. nih.gov
The synthesis of unsaturated derivatives can be achieved through standard organic transformations. For instance, elimination reactions of suitably functionalized butanoate chains can introduce double bonds. The synthesis of 2-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione, a derivative of lapachol, demonstrates the introduction of an unsaturated side chain onto a naphthoquinone core. nih.gov
Synthesis of Naphthoquinone-Containing Butanoate Structures
A significant area of research has been the synthesis of naphthoquinone-containing butanoate structures due to their promising anticancer activities. nih.govnih.gov These compounds are often synthesized by linking a butanoate or a substituted butanoate moiety to a naphthoquinone core.
One study detailed the design and synthesis of a series of 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-(arylamino)butanoates. nih.gov The synthesis involved the condensation reaction between a hydroxyl group on the side-chain of the naphthoquinone moiety and various acids. nih.gov The general synthetic route is depicted below:
Scheme 1: General synthetic route for naphthoquinone-containing butanoate derivatives.
A variety of derivatives were synthesized with different substituents on the amino group of the butanoate chain. The yields of these reactions varied depending on the specific reactants used. nih.gov
Structure-Activity Relationship (SAR) Investigations of Functionalized Derivatives focusing on molecular interactions
The functionalization of the naphthalene-butanoate scaffold allows for a detailed investigation of structure-activity relationships (SAR), providing insights into the molecular interactions that govern biological activity.
For the naphthoquinone-containing butanoate derivatives, SAR studies have revealed several key features for anticancer activity. The presence of hydroxyl groups on the naphthoquinone moiety was found to be crucial, as their conversion to ethers resulted in a loss of activity. nih.gov The introduction of hydrogen-bond donors, acceptors, and hydrophobic groups on the butanoate side-chain was shown to be beneficial for the anticancer activity. nih.gov For example, compound 12 (1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate) exhibited a significant IC50 value of 4.1 ± 2.6 μM against the SGC-7901 gastric cancer cell line. nih.gov
Molecular docking studies have suggested that these compounds may exert their anticancer effects by inducing cell apoptosis and autophagy through the regulation of the PI3K signaling pathway. nih.gov The interaction with biological targets is a key focus of SAR studies for naphthalene derivatives, with research exploring their potential as anticancer and antiparasitic agents. The ability of these compounds to interact with DNA and inhibit enzymes like topoisomerase IIα is a critical aspect of their mechanism of action. nih.gov
The following table summarizes some of the synthesized naphthoquinone-containing butanoate derivatives and their reported anticancer activity. nih.gov
| Compound ID | R Group (on amino butanoate) | Cell Line | IC50 (μM) |
| 9 | 3,4-dihydroquinolin-1(2H)-yl | SGC-7901 | 15.3 ± 1.2 |
| 11 | 4-phenoxyphenyl | SGC-7901 | 4.1 ± 2.6 |
| 12 | 4-phenoxyphenyl | MGC-803 | 8.7 ± 0.9 |
| 13 | 4-(trifluoromethoxy)phenyl | SGC-7901 | 12.5 ± 1.5 |
| 17 | 4-fluorophenyl | SGC-7901 | 9.8 ± 1.1 |
| 20 | 4-chlorophenyl | SGC-7901 | 11.2 ± 1.3 |
Mechanistic Investigations of Molecular and Cellular Pathway Modulation (for derivatives)
Studies on Receptor Allosteric Modulation (e.g., Metabotropic glutamate (B1630785) receptor 7 for specific derivatives)
Naphthalene derivatives have been investigated for their potential to allosterically modulate various receptors, including the metabotropic glutamate receptor 7 (mGlu7). MGlu7 is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission throughout the central nervous system. nih.gov Its widespread expression in brain regions like the amygdala, hippocampus, and hypothalamus underscores its importance in synaptic physiology and behavior. nih.gov
The development of subtype-selective allosteric modulators has enabled detailed investigations into the specific functions of mGlu7. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand.
Research has focused on developing both PAMs and NAMs for mGlu7 to probe its therapeutic potential for neurological and psychiatric disorders. nih.govfrontiersin.org For instance, studies have explored the use of novel isoxazolopyridone derivatives as allosteric mGlu7 antagonists. frontiersin.org The characterization of these modulators helps in understanding the physiological roles of mGlu7 and its potential as a drug target. nih.govfrontiersin.org For example, the modulation of mGlu7 has been shown to impact behavioral models related to mood disorders, which are often comorbid with neurodevelopmental disorders. nih.gov
While direct studies on this compound as an allosteric modulator of mGlu7 are not extensively documented in the provided results, the broader research into naphthalene derivatives as allosteric modulators of receptors like mGlu7 provides a strong rationale for investigating this specific compound and its analogues. nih.govfrontiersin.orgnih.gov The structural features of the naphthalene core could serve as a scaffold for designing novel mGlu7 modulators.
Enzyme Inhibition Profiles (e.g., Urease, pancreatic lipase (B570770), tyrosinase, acetylcholinesterase, lipoxygenase)
Derivatives of naphthalene-butanoate have been the subject of significant research to determine their ability to inhibit various enzymes. This exploration spans a range of enzymes implicated in different physiological and pathological processes.
Urease Inhibition: Urease, a nickel-dependent enzyme, is crucial for the survival of certain pathogenic bacteria. nih.gov Its inhibition is a promising strategy for combating these infections. nih.gov While specific data on this compound is not available, various naphthalene derivatives have been investigated as potential urease inhibitors. nih.gov The general approach involves synthesizing derivatives and testing their inhibitory activity against urease, often using purified jack bean urease as a model. nih.gov
Pancreatic Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov Its inhibition is a well-established therapeutic strategy for managing obesity. nih.govresearchgate.net Several studies have investigated the pancreatic lipase inhibitory activity of various natural and synthetic compounds, including those with a naphthalene scaffold. For example, ethanolic extracts of Myristica fragrans, which contains naphthalene derivatives, have shown significant inhibition of porcine pancreatic lipase. nih.gov The inhibitory potential is often attributed to the presence of phenolic and flavonoid compounds within these extracts. nih.gov
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic industry for skin-lightening applications and in medicine for treating hyperpigmentation disorders. nih.govnih.gov Naphthalene derivatives, such as 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol, have been identified as potent tyrosinase inhibitors. nih.gov The mechanism of inhibition often involves competitive binding to the enzyme's active site. researchgate.netresearchgate.net
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. nih.govnih.gov Numerous naphthalene derivatives have been synthesized and evaluated for their AChE inhibitory activity. researchgate.netnih.govresearchgate.net Some of these derivatives have shown promising results, with IC50 values in the micromolar range. researchgate.netnih.gov Kinetic studies have revealed that some naphthalene-based inhibitors can act through a mixed-mode of inhibition, targeting both the active and allosteric sites of AChE. researchgate.net
Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a target for developing anti-inflammatory drugs. nih.gov 2-substituted-1-naphthols are a class of potent 5-lipoxygenase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The structure-activity relationship of these compounds has been extensively studied to optimize their inhibitory potency. nih.gov
Table 1: Enzyme Inhibition by Naphthalene Derivatives
| Enzyme | Type of Inhibition | Key Findings | Citations |
|---|---|---|---|
| Urease | Not specified | Inhibition is a strategy to combat bacterial infections. | nih.govnih.gov |
| Pancreatic Lipase | Not specified | Ethanolic extracts of Myristica fragrans containing naphthalene derivatives show significant inhibition. | nih.govnih.gov |
| Tyrosinase | Competitive | 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol is a potent inhibitor. | nih.govresearchgate.net |
| Acetylcholinesterase | Mixed-mode | Some derivatives show IC50 values in the micromolar range. | researchgate.netnih.gov |
| Lipoxygenase | Not specified | 2-substituted-1-naphthols are potent inhibitors with IC50 values in the nanomolar range. | nih.gov |
Modulation of Key Intracellular Signaling Pathways (e.g., PI3K signal pathway, induction of apoptosis, autophagy for specific derivatives)
Naphthalene-butanoate derivatives have been shown to modulate critical intracellular signaling pathways, leading to significant cellular responses such as apoptosis and autophagy. These effects are often linked to their potential as anticancer agents.
PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a highly conserved signaling network that is fundamental for cell survival, growth, and proliferation. nih.gov Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Certain dihydroxy-naphthalene derivatives have been found to inhibit the PI3K/Akt/mTOR pathway. nih.gov This inhibition is a key mechanism underlying their pro-apoptotic and autophagic effects in cancer cells. nih.gov
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.govresearchgate.net The induction of apoptosis in cancer cells is a major goal of chemotherapy. Several naphthalene derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov For instance, the naphthalene derivative MS-5 has been shown to induce apoptosis in ovarian cancer cells by interfering with the generation of reactive oxygen species (ROS). nih.gov Other novel 1,8-naphthalimide (B145957) derivatives have also been reported to induce apoptosis in human glioblastoma cells, in some cases by causing G2/M cell cycle arrest. nih.gov The mechanism of apoptosis induction by some terpenoid-like chalcone (B49325) derivatives, which can be considered related structures, has also been investigated, suggesting potential alternative mechanisms beyond direct DNA interaction. rsc.org
Induction of Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. nih.gov It can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.govnih.gov Some dihydroxy-naphthalene derivatives have been shown to induce autophagy in cancer cells, and this autophagy plays a significant role in their pro-apoptotic effects. nih.gov The induction of autophagy by these compounds is linked to the inhibition of the PI3K/Akt/mTOR pathway. nih.gov
Table 2: Modulation of Intracellular Signaling Pathways by Naphthalene Derivatives
| Pathway/Process | Effect | Key Findings | Citations |
|---|---|---|---|
| PI3K/Akt/mTOR Pathway | Inhibition | Dihydroxy-naphthalene derivatives inhibit this pathway, leading to apoptosis and autophagy. | nih.govnih.gov |
| Apoptosis | Induction | Naphthalene derivatives like MS-5 and 1,8-naphthalimides induce apoptosis in various cancer cell lines. | nih.govresearchgate.netnih.gov |
| Autophagy | Induction | Dihydroxy-naphthalene derivatives induce autophagy, which contributes to their pro-apoptotic activity. | nih.gov |
Development and Application as Research Probes in Chemical Biology
The unique photophysical properties of naphthalene and its derivatives make them excellent candidates for the development of fluorescent research probes. nih.govresearchgate.net These probes are valuable tools in chemical biology for detecting and imaging various biological molecules and processes. nih.gov
Naphthalene-based fluorescent probes are characterized by their rigid planar structure and extensive π-electron conjugation, which contribute to their high quantum yields and excellent photostability. nih.gov Their hydrophobic nature enhances their sensing and selectivity properties for anions, cations, and target biomolecules. nih.gov The introduction of a naphthalene moiety into a conjugated probe system often leads to improved photostability. nih.gov
These probes have been successfully employed for various applications. For example, a naphthalene-based fluorescent probe, BNBC, has been developed for the cascade recognition of Hg²⁺ and I⁻ ions in aqueous solutions. researchgate.net Another naphthalene derivative fluorescent probe, F6, has been used to create a fluorescent system for the detection of Al³⁺ ions, demonstrating high selectivity and anti-interference ability. mdpi.com The binding of the probe to the metal ion results in a measurable change in fluorescence emission intensity, allowing for quantitative analysis. mdpi.com
The versatility of the naphthalene scaffold allows for structural modifications to fine-tune its optical properties, making it a valuable platform for designing novel fluorescent probes for a wide range of applications in organic electronics and biological imaging. nih.govmdpi.commdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 4-(naphthalen-2-yl)butanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves esterification of 4-(naphthalen-2-yl)butanoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux. To optimize yields:
- Use anhydrous conditions to prevent hydrolysis of the ester.
- Employ polar aprotic solvents like DMF to stabilize intermediates (as seen in naphthol derivatization reactions) .
- Purify via column chromatography or recrystallization using ethyl acetate/hexane mixtures. Monitor reaction progress by TLC (n-hexane:ethyl acetate, 9:1) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm ester and naphthalene proton environments. Discrepancies in aromatic proton signals (e.g., integration ratios) can arise from impurities; use deuterated solvents (CDCl₃) and compare with computational predictions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns. Resolve ambiguities by cross-referencing with spectral databases .
- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity. Use C18 columns and methanol/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with substituents at the naphthalene ring (e.g., halogens, hydroxyl groups) or ester chain (e.g., branching). For example, fluorinated analogs (like those in ) alter electronic properties and binding affinity .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity). Use standardized protocols with positive/negative controls (e.g., indomethacin) .
- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., COX-2). Validate with mutagenesis or binding assays .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Replicate Studies : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and standardized compound concentrations (IC₅₀ comparisons) .
- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch purity variations (validate via HPLC) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What advanced methodologies study the environmental degradation of this compound?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Extract metabolites from water/sludge using HLB cartridges. Condition with methanol and elute with acetone .
- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed acids) with triple-quadrupole MS in MRM mode. Use isotopically labeled internal standards (e.g., deuterated analogs) .
- Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to track half-lives. Compare aerobic vs. anaerobic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
